Methyl 2,3-epoxy-3-(4-methoxyphenyl)propionate, (+/-)-

Catalog No.
S8083931
CAS No.
137173-40-1
M.F
C11H12O4
M. Wt
208.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2,3-epoxy-3-(4-methoxyphenyl)propionate, (+...

CAS Number

137173-40-1

Product Name

Methyl 2,3-epoxy-3-(4-methoxyphenyl)propionate, (+/-)-

IUPAC Name

methyl (2S,3R)-3-(4-methoxyphenyl)oxirane-2-carboxylate

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

InChI

InChI=1S/C11H12O4/c1-13-8-5-3-7(4-6-8)9-10(15-9)11(12)14-2/h3-6,9-10H,1-2H3/t9-,10+/m1/s1

InChI Key

CVZUMGUZDAWOGA-ZJUUUORDSA-N

SMILES

COC1=CC=C(C=C1)C2C(O2)C(=O)OC

Canonical SMILES

COC1=CC=C(C=C1)C2C(O2)C(=O)OC

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2[C@H](O2)C(=O)OC

Methyl 2,3-epoxy-3-(4-methoxyphenyl)propionate, also known as (R)-(+)-methyl glycidate, is a chiral compound characterized by its specific stereochemistry, which is crucial for its biological activity and applications in pharmaceuticals. The compound features an epoxide functional group and a methoxyphenyl substituent, contributing to its reactivity and versatility in chemical synthesis. Its molecular structure is defined by the presence of a three-membered oxirane ring, which enhances its electrophilic properties, making it a valuable intermediate in organic synthesis.

Due to its epoxide group. Key reactions include:

  • Nucleophilic Ring Opening: The epoxide can undergo nucleophilic attack by various nucleophiles, leading to the formation of diols or other functionalized products.
  • Stereoselective Reactions: The chiral nature of the compound allows for stereoselective transformations, making it suitable for synthesizing enantiomerically pure compounds.
  • Formation of Diltiazem: This compound is notably used in the synthesis of Diltiazem, a calcium channel blocker, highlighting its significance in medicinal chemistry.

The biological activity of Methyl 2,3-epoxy-3-(4-methoxyphenyl)propionate is primarily linked to its role as an intermediate in the synthesis of pharmaceuticals. The (R)-enantiomer has been shown to exhibit specific therapeutic effects, particularly in cardiovascular treatments. Research indicates that compounds derived from this intermediate can influence calcium channel activity and have implications in managing conditions such as hypertension and angina .

Several methods have been developed for synthesizing Methyl 2,3-epoxy-3-(4-methoxyphenyl)propionate:

  • Enzymatic Resolution: This method employs specific enzymes to selectively react with one enantiomer, leaving behind the desired (R)-enantiomer. This approach is more efficient and environmentally friendly compared to traditional separation techniques.
  • Asymmetric Epoxidation: Utilizing chiral catalysts or reagents to achieve selective epoxidation of the corresponding precursors can yield the desired compound with high enantiomeric purity .

Methyl 2,3-epoxy-3-(4-methoxyphenyl)propionate is primarily used in:

  • Pharmaceutical Synthesis: It serves as a crucial intermediate in the production of various biologically active compounds, particularly cardiovascular drugs like Diltiazem.
  • Chemical Research: Its unique structure allows researchers to explore new synthetic pathways and develop novel compounds with potential therapeutic applications .

Interaction studies involving Methyl 2,3-epoxy-3-(4-methoxyphenyl)propionate focus on its reactivity with biological molecules. The presence of the epoxide group allows it to interact with nucleophiles such as amino acids or nucleotides, potentially leading to modifications in biomolecules. These interactions are significant for understanding the compound's role in drug design and development.

Methyl 2,3-epoxy-3-(4-methoxyphenyl)propionate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure TypeKey Features
Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylateEpoxideContains an oxirane ring; potential for biological activity
Methyl (2S,3R)-2,3-epoxy-3-(4-methoxyphenyl)propionateEnantiomerMirror image; differing biological activities
Methyl glycidateEpoxideCommonly used as a chiral building block

The uniqueness of Methyl 2,3-epoxy-3-(4-methoxyphenyl)propionate lies in its specific stereochemistry and the presence of the methoxyphenyl group, which enhances its reactivity and applicability in synthesizing stereochemically pure pharmaceuticals. Its ability to participate in selective reactions makes it a valuable asset in organic chemistry and drug development .

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Exact Mass

208.07355886 g/mol

Monoisotopic Mass

208.07355886 g/mol

Heavy Atom Count

15

UNII

VT0V507XJB
LQ65CA9BKC

Dates

Modify: 2024-02-18

Explore Compound Types